molecular formula C23H19FN6OS2 B2607266 N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847394-16-5

N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2607266
M. Wt: 478.56
InChI Key: GKOFCFKSYUMITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19FN6OS2 and its molecular weight is 478.56. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activities and Synthesis

Studies have explored the synthesis and pharmacological activities of related benzothiazole derivatives, demonstrating their potential in various fields such as cancer treatment, antimicrobial properties, and kinase inhibition. For example, research has shown the synthesis of benzothiazole derivatives with potent antitumor activity, evaluated against a range of human tumor cell lines. These compounds were designed to target specific biological pathways, indicating their relevance in developing therapeutic agents (Yurttaş et al., 2015). Similarly, the antimicrobial activities of benzothiazole compounds have been investigated, showing significant effects against various bacterial and fungal strains, which suggests their potential application in addressing microbial resistance (Rezki, 2016).

Anticancer and Antimicrobial Applications

Specific benzothiazole derivatives have been synthesized to exhibit anticancer and antimicrobial activities. For instance, compounds with a benzothiazole moiety have shown promising results in inhibiting the growth of cancer cells and pathogens. This includes the evaluation of novel benzothiazole acetamides as potential anticancer agents, with some compounds demonstrating higher inhibitory effects on cancer cell lines compared to standard drugs (Osmaniye et al., 2018).

Kinase Inhibition and Anti-Inflammatory Activity

Benzothiazole derivatives have also been investigated for their role in kinase inhibition and anti-inflammatory activities. Research into N-benzyl-substituted acetamide derivatives containing thiazole, for example, has revealed their capacity to inhibit Src kinase, a critical enzyme in various signaling pathways, highlighting their potential in treating diseases associated with kinase dysregulation (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6OS2/c1-29-12-4-5-17(29)13-20-27-28-23(30(20)16-10-8-15(24)9-11-16)32-14-21(31)26-22-25-18-6-2-3-7-19(18)33-22/h2-12H,13-14H2,1H3,(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOFCFKSYUMITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

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